molecular formula C17H12FN7O3S2 B2860928 2-(4-fluorophenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396879-47-2

2-(4-fluorophenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2860928
CAS No.: 1396879-47-2
M. Wt: 445.45
InChI Key: HHRXMSIGDMNHQL-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H12FN7O3S2 and its molecular weight is 445.45. The purity is usually 95%.
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Biological Activity

The compound 2-(4-fluorophenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2H-tetrazole-5-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

  • Core Structure : 2H-tetrazole ring
  • Substituents :
    • A 4-fluorophenyl group
    • A thiazol-2-yl sulfamoyl moiety connected to another 4-phenyl group

This unique combination of functional groups suggests potential interactions with biological targets, which we will explore in the following sections.

Antitumor Activity

Recent studies have indicated that tetrazole derivatives exhibit significant antitumor activity. For instance, compounds structurally similar to our target have shown promising results in inhibiting tumor cell proliferation in vitro. In one study, a series of tetrazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines, revealing that modifications to the phenyl and thiazole groups can enhance activity against specific types of cancer cells .

Antiallergic Activity

The antiallergic properties of tetrazole derivatives have also been documented. A related study established a correlation between the structure of tetrazole compounds and their efficacy in the rat passive cutaneous anaphylaxis (PCA) test. The findings indicated that certain structural features significantly influence the potency of these compounds, with some derivatives exhibiting ID50 values considerably lower than traditional antiallergic medications .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and allergic responses, such as phosphatidylinositol 3-kinase (PI3K) .
  • Receptor Modulation : The compound may act as a positive allosteric modulator at specific receptors, enhancing or inhibiting receptor activity depending on the context. This is particularly relevant for GABA-A receptors, where structural modifications can lead to increased metabolic stability and reduced toxicity .

Study 1: In Vitro Antitumor Activity

A recent investigation into a series of tetrazole-based compounds demonstrated that modifications to the thiazole and phenyl groups significantly influenced their cytotoxicity against breast cancer cell lines. The study highlighted that specific substitutions could lead to up to a 50% increase in cell death compared to control groups .

Study 2: Antiallergic Efficacy

In another study focusing on antiallergic activity, a derivative closely related to our compound was tested for its ability to inhibit allergic responses in vivo. The results showed a marked reduction in histamine release from mast cells, suggesting that the compound effectively mitigates allergic reactions through inhibition of mediator release .

Data Tables

Compound NameStructureBiological ActivityReference
Compound AStructureAntitumor (ID50 = 0.16 mg/kg)
Compound BStructureAntiallergic (PCA test)
Target CompoundStructurePotentially both antitumor and antiallergicCurrent Study

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN7O3S2/c18-11-1-5-13(6-2-11)25-22-15(21-24-25)16(26)20-12-3-7-14(8-4-12)30(27,28)23-17-19-9-10-29-17/h1-10H,(H,19,23)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRXMSIGDMNHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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